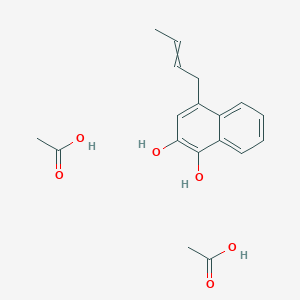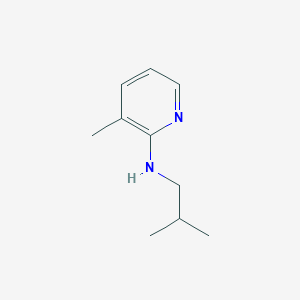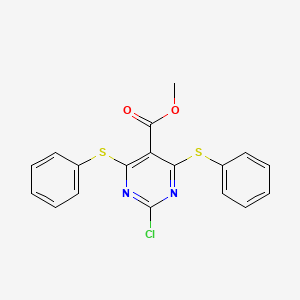
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two phenylsulfanyl groups attached to the pyrimidine ring, along with a chloro and a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dichloropyrimidine with thiophenol in the presence of a base to introduce the phenylsulfanyl groups. This is followed by esterification with methanol to form the carboxylate ester. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .
Analyse Chemischer Reaktionen
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials with specific chemical properties .
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and neuroprotection by modulating pathways such as the NF-kB inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a trifluoromethyl group instead of phenylsulfanyl groups, which alters its chemical reactivity and applications.
2-Chloro-5-methyl-4-(phenylsulfanyl)pyrimidine: This compound lacks the carboxylate group, which affects its solubility and potential biological activity.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole rings, offering different biological activities and potential therapeutic applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
87847-24-3 |
|---|---|
Molekularformel |
C18H13ClN2O2S2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(24-12-8-4-2-5-9-12)20-18(19)21-16(14)25-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
QKCJASLQYFBBKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C(N=C1SC2=CC=CC=C2)Cl)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


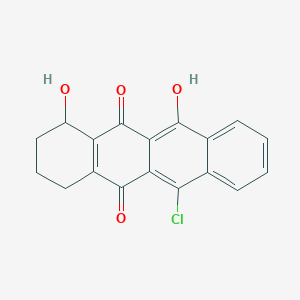


![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)

![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
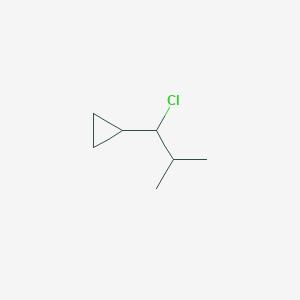
![3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14385592.png)

![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)
